Cas no 78940-53-1 (3-Benzoyl-2-nitrophenyl acetic acid)

3-Benzoyl-2-nitrophenyl acetic acid is a specialized organic compound featuring a benzoyl group and a nitro substituent on a phenyl acetic acid backbone. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro) and electron-donating (benzoyl) groups enhances its utility in electrophilic and nucleophilic reactions. Its crystalline form ensures consistent purity, facilitating precise use in multi-step syntheses. The compound’s stability under standard conditions and well-documented solubility profile further support its application in research and industrial settings.
3-Benzoyl-2-nitrophenyl acetic acid structure
78940-53-1 structure
商品名:3-Benzoyl-2-nitrophenyl acetic acid
CAS番号:78940-53-1
MF:C15H11NO5
メガワット:285.251544237137
CID:3029952

3-Benzoyl-2-nitrophenyl acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Benzoyl-2-nitrophenyl acetic acid
    • インチ: 1S/C15H11NO5/c17-13(18)9-11-7-4-8-12(14(11)16(20)21)15(19)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
    • InChIKey: GCWNYHQPWKBAFT-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(O)=O)=CC=CC(C(=O)C2=CC=CC=C2)=C1[N+]([O-])=O

3-Benzoyl-2-nitrophenyl acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
PH005895-5mg
78940-53-1
5mg
¥2041.72 2023-09-15

3-Benzoyl-2-nitrophenyl acetic acid 関連文献

3-Benzoyl-2-nitrophenyl acetic acidに関する追加情報

Introduction to 3-Benzoyl-2-nitrophenyl acetic acid (CAS No. 78940-53-1) and Its Recent Applications in Chemical Biology

3-Benzoyl-2-nitrophenyl acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 78940-53-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a benzoyl group attached to a nitro-substituted phenyl ring with an acetic acid moiety at the terminal position, exhibits a range of biochemical activities that make it a valuable tool in both academic research and pharmaceutical development.

The structural configuration of 3-Benzoyl-2-nitrophenyl acetic acid imparts distinct chemical characteristics, including moderate solubility in polar organic solvents and a certain degree of stability under standard laboratory conditions. These properties are critical for its application in various biochemical assays and as an intermediate in synthetic chemistry. The nitro group, in particular, plays a pivotal role in modulating the reactivity of the molecule, enabling its use in selective modifications and derivatization processes.

In recent years, 3-Benzoyl-2-nitrophenyl acetic acid has been extensively studied for its potential role in drug discovery and molecular pharmacology. Its nitrophenyl backbone is known to interact with biological targets such as enzymes and receptors, making it a promising scaffold for developing novel therapeutic agents. For instance, researchers have explored its derivatives as inhibitors of certain metabolic pathways, highlighting its significance in understanding disease mechanisms and identifying new treatment modalities.

One of the most compelling aspects of 3-Benzoyl-2-nitrophenyl acetic acid is its versatility in chemical modifications. The presence of both the benzoyl and carboxylic acid functional groups allows for further derivatization into esters, amides, or other pharmacologically relevant structures. This flexibility has been exploited in synthesizing analogs that exhibit enhanced bioavailability or targeted specificity. Such modifications are crucial for optimizing drug candidates and improving their efficacy in preclinical and clinical settings.

Recent advancements in computational chemistry have also facilitated the study of 3-Benzoyl-2-nitrophenyl acetic acid by enabling high-throughput virtual screening and molecular docking simulations. These techniques have helped researchers predict potential binding interactions with biological targets, thereby accelerating the drug discovery process. The integration of machine learning algorithms with traditional pharmacophore modeling has further refined the understanding of how this compound interacts with proteins and nucleic acids, providing insights into its mechanism of action.

The pharmaceutical industry has shown particular interest in 3-Benzoyl-2-nitrophenyl acetic acid due to its potential applications in treating inflammatory diseases and neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, the nitro group's ability to engage with redox-sensitive proteins has opened avenues for exploring its role in neuroprotective therapies.

Another area where 3-Benzoyl-2-nitrophenyl acetic acid has made significant contributions is in the field of agrochemicals. Researchers have investigated its derivatives as potent herbicides or fungicides, leveraging their structural features to enhance crop protection strategies. The benzoyl group's electron-withdrawing nature contributes to the compound's reactivity, enabling it to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms.

The synthesis of 3-Benzoyl-2-nitrophenyl acetic acid itself is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies often employ catalytic techniques or flow chemistry to improve efficiency and scalability. These advancements have not only streamlined the production of this compound but also opened new possibilities for incorporating additional functional groups or complex moieties into its structure.

In conclusion, 3-Benzoyl-2-nitrophenyl acetic acid (CAS No. 78940-53-1) represents a multifaceted compound with broad applications across chemical biology and pharmaceutical sciences. Its unique structural features enable diverse functionalizations, making it a versatile scaffold for drug development. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is expected to grow further, driving innovation in both academic laboratories and industrial settings.

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